
3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline (CPAHMI) is a synthetic compound that has been studied for its potential applications in scientific research. CPAHMI is a derivative of indoline, a heterocyclic organic compound, and is classified as a hydrazide. It has been studied for its ability to act as a ligand, a molecular entity that binds to a specific target molecule, and its potential use in biochemistry and physiology.
科学的研究の応用
3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has been studied for its potential applications in scientific research. It has been studied for its ability to act as a ligand, a molecular entity that binds to a specific target molecule, and its potential use in biochemistry and physiology. 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has been used to study the interactions between proteins and small molecules, as well as its ability to bind to and modulate the activity of enzymes. It has also been studied for its potential use as a tool for studying signal transduction pathways, as well as its potential applications in drug discovery and development.
作用機序
3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline is a ligand, a molecular entity that binds to a specific target molecule. The mechanism of action of 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline is not fully understood, but it is believed to involve the binding of 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline to the target molecule, which results in a conformational change in the target molecule that leads to its activation or inhibition.
Biochemical and Physiological Effects
3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of enzymes, which can lead to changes in the levels of various metabolites and hormones. It has also been shown to affect the activity of signal transduction pathways, which can lead to changes in gene expression and cell proliferation.
実験室実験の利点と制限
3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable and non-toxic. Furthermore, it is relatively inexpensive and can be used in a variety of laboratory applications. However, there are some limitations to its use in laboratory experiments. 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline is not very soluble in aqueous solutions, which can limit its use in biochemical and physiological studies. Additionally, it is difficult to quantify the amount of 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline bound to a target molecule, which can limit its use in drug discovery and development studies.
将来の方向性
3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has potential applications in a variety of scientific research fields. It has potential applications in drug discovery and development, as it can be used to study the interactions between proteins and small molecules. It can also be used to study signal transduction pathways and to modulate the activity of enzymes. Additionally, it can be used to study the effects of various metabolites and hormones on cell proliferation and gene expression. Finally, 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline can be used to study the effects of various environmental factors on biochemical and physiological processes.
合成法
3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline is synthesized through a multi-step reaction process that begins with the reaction of 2-chlorophenoxyacetic acid and hydrazine hydrate in the presence of sodium hydroxide. This reaction produces a hydrazide intermediate, which is then reacted with 1-methyl-2-oxoindoline in the presence of sodium bicarbonate to form 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline. The entire process is conducted under basic conditions and requires several purification steps to remove any unreacted reactants and byproducts.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-21-13-8-4-2-6-11(13)16(17(21)23)20-19-15(22)10-24-14-9-5-3-7-12(14)18/h2-9,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQXBUGSULYUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

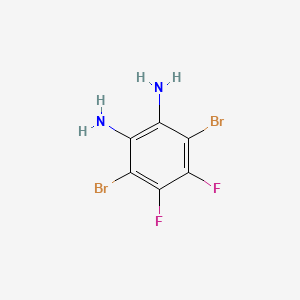
![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)
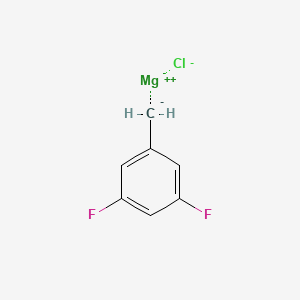

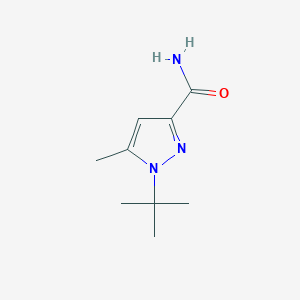
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)
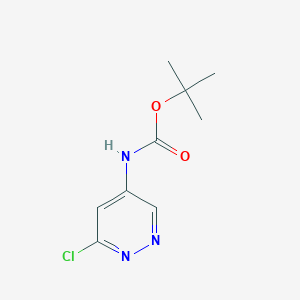
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)
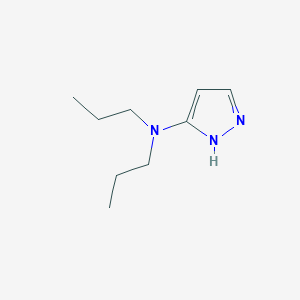

![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)
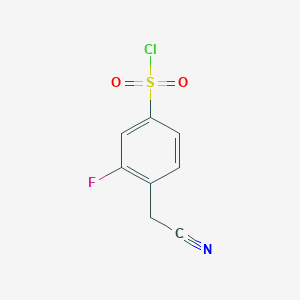
![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)